N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Description
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule featuring a pyridine-4-carboxamide core linked to a 1H-indazol-6-yl group at the amide nitrogen. The indazole scaffold is a heterocyclic aromatic system commonly utilized in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with kinase ATP-binding sites .
Properties
Molecular Formula |
C17H16N4O2S |
|---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
N-(1H-indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide |
InChI |
InChI=1S/C17H16N4O2S/c22-17(20-13-2-1-12-9-19-21-15(12)8-13)11-3-5-18-16(7-11)23-14-4-6-24-10-14/h1-3,5,7-9,14H,4,6,10H2,(H,19,21)(H,20,22) |
InChI Key |
OCKGQYHYJVTWLU-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1OC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indazole Ring: Starting from a suitable precursor, the indazole ring can be synthesized through cyclization reactions.
Attachment of the Thiolane Ring: The thiolane ring can be introduced via nucleophilic substitution reactions.
Formation of the Pyridine Ring: The pyridine ring can be synthesized through condensation reactions.
Coupling Reactions: The final step involves coupling the indazole, thiolane, and pyridine rings to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible applications in drug discovery and development, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide exerts its effects would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole and pyridine rings could play a role in binding to these targets, while the thiolane ring might influence the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Axitinib (AG-013736)
Structural Similarities and Differences :
- Shared Features : Both compounds incorporate a 1H-indazol-6-yl group linked via a sulfur-containing bridge (thioether in axitinib vs. thiolan-3-yloxy in the target compound) to a carboxamide moiety.
- Key Differences : Axitinib uses a benzamide scaffold substituted with a pyridinylvinyl group, whereas the target compound employs a pyridine-4-carboxamide core with a thiolane-derived ether (Table 1).
Pharmacological Profile :
Axitinib is a well-characterized tyrosine kinase inhibitor targeting vascular endothelial growth factor receptors (VEGFR-1, -2, -3) and platelet-derived growth factor receptor (PDGFR) with an IC₅₀ of 0.1–0.3 nM . The thioether linkage in axitinib enhances metabolic stability, while the thiolan-3-yloxy group in the target compound may improve solubility due to its oxygen atom’s polarity.
Table 1: Structural and Functional Comparison with Axitinib
| Feature | N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide | Axitinib (AG-013736) |
|---|---|---|
| Core Structure | Pyridine-4-carboxamide | Benzamide |
| Indazole Substituent | Directly linked via amide | Linked via thioether |
| Key Functional Group | Thiolan-3-yloxy | Pyridinylvinyl |
| Known Targets | Hypothesized kinases (unconfirmed) | VEGFR, PDGFR (IC₅₀ 0.1–0.3 nM) |
| Solubility | Likely higher (polar oxygen in thiolane) | Moderate (lipophilic thioether) |
MCH Receptor Antagonist (Souers et al., 2005)
Structural Similarities and Differences :
- Shared Features : Both compounds feature a 1H-indazol-6-yl group connected to an amide.
- Key Differences : The MCH antagonist includes a pyrrolidinylethyl side chain and an acetamide group, whereas the target compound uses a pyridine carboxamide and thiolane ether.
Pharmacological Profile: The MCH antagonist inhibits melanin-concentrating hormone receptor 1 (MCHR1) with subnanomolar potency, addressing obesity . The absence of a charged pyrrolidine group in the target compound may reduce central nervous system penetration, suggesting divergent therapeutic applications.
Pyrazolo[3,4-d]pyrimidine Derivatives ()
Structural Similarities and Differences :
- Shared Features : Heterocyclic cores (indazole vs. pyrazolopyrimidine) with nitrogen-rich architectures.
- Key Differences : The target compound’s pyridine-thiolane system contrasts with the pyrazolotriazolopyrimidine scaffold in .
The thiolane substituent may confer resistance to metabolic oxidation compared to the labile hydrazine groups in pyrazolopyrimidine derivatives.
Biological Activity
N-(1H-Indazol-6-yl)-2-(thiolan-3-yloxy)pyridine-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C17H16N4O2S
- Molecular Weight : 340.4 g/mol
- CAS Number : 2034240-36-1
The presence of an indazole moiety, thiolane ring, and pyridine framework suggests diverse interactions with biological targets, which may lead to various pharmacological effects.
This compound is believed to exert its biological effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes implicated in disease processes, similar to other indazole derivatives known for their enzyme-inhibitory properties.
- Receptor Modulation : It could interact with various receptors, potentially leading to alterations in cell signaling pathways.
- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties, hinting at a possible role for this compound in combating infections.
Research Findings
Recent studies have focused on the biological implications of this compound:
- Anticancer Activity : Compounds structurally related to this compound have shown promise in inhibiting cancer cell proliferation. For instance, indazole derivatives have been linked to the modulation of pathways involved in tumor growth and survival.
- Antimicrobial Properties : Some analogs have demonstrated significant antimicrobial activity against various pathogens, suggesting that this compound may also possess similar effects.
- Cytotoxicity Studies : In vitro assays indicate that the compound may exhibit cytotoxic effects on specific cancer cell lines, warranting further investigation into its therapeutic potential.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with similar compounds is essential:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 1-[3-(difluoromethoxy)phenyl]-3-iodo-N-[3-methyl-thiolan]indazole | Indazole core with halogen substitutions | Potential anticancer activity | Halogenated phenyl group enhances lipophilicity |
| N-Methylsulfonyl-indazole derivatives | Indazole with sulfonyl group | Antimicrobial activity | Sulfonyl group increases solubility |
| Pyridine-based carboxamides | Pyridine core with various substituents | Diverse pharmacological effects | Versatile scaffold for drug development |
This table illustrates how the unique combination of indazole and thiolane functionalities in this compound may confer distinct biological activities compared to its analogs.
Synthesis and Methodology
The synthesis of this compound can be achieved through several methodologies involving multi-step reactions:
- Formation of Indazole Ring : This can be accomplished via cyclization reactions involving appropriate precursors.
- Introduction of Thiolane Group : The thiolane moiety can be introduced through alkylation or cyclization methods.
- Amidation Reaction : The final step typically involves the formation of the carboxamide bond through reaction with suitable amines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
